

Spectroscopic Analysis of Methoxy-Substituted Tetrahydrocarbazoles: A Technical Guide

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Compound of Interest

Compound Name: 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole

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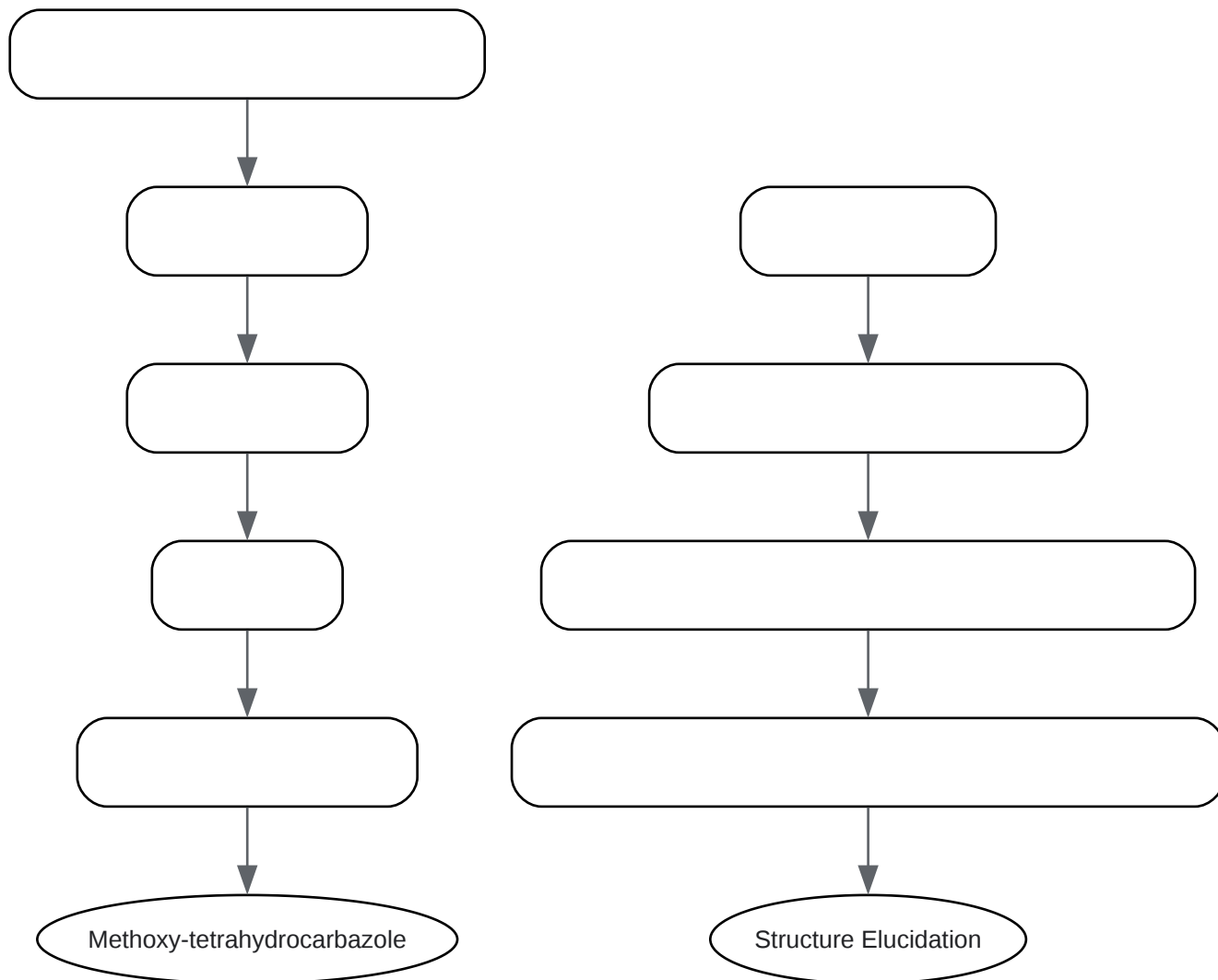
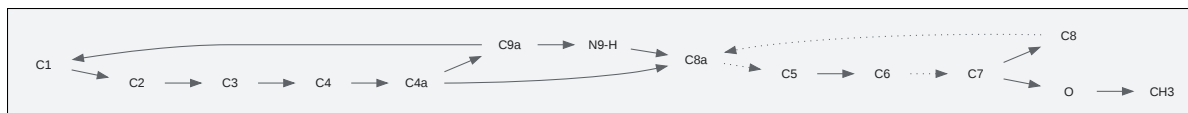
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of a methoxy-substituted tetrahydrocarbazole. Due to the limited availability of public data for **7-methoxy-2,3,4,9-tetrahydro-1H-carbazole**, this document presents the detailed spectral data for its close structural isomer, 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole, as a representative example. The methodologies and structural insights discussed are broadly applicable to the characterization of this class of compounds.

While ^1H and ^{13}C NMR spectra for **7-methoxy-2,3,4,9-tetrahydro-1H-carbazole** are noted to be available in the SpectraBase database, the specific data was not accessible in publicly available literature at the time of this guide's compilation[1].

Molecular Structure

The fundamental structure of these compounds consists of a tetrahydrocarbazole core with a methoxy group substituent on the benzene ring. The numbering of the carbazole ring system is crucial for the assignment of NMR signals.



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References

- 1. 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole | C₁₃H₁₅NO | CID 326654 - PubChem [pubchem.ncbi.nlm.nih.gov]
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